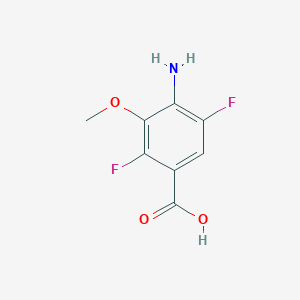
4-Amino-2,5-difluoro-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2,5-difluoro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H7F2NO3 It is a derivative of benzoic acid, characterized by the presence of amino, difluoro, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,5-difluoro-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method is the nitration of 2,5-difluoro-3-methoxybenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,5-difluoro-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amino derivatives.
Scientific Research Applications
4-Amino-2,5-difluoro-3-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-2,5-difluoro-3-methoxybenzoic acid involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The difluoro groups enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-3-methoxybenzoic acid: Similar in structure but lacks the amino group.
3,4-Difluoro-2-methoxybenzoic acid: Another difluoro-methoxy derivative with different substitution patterns.
2-Amino-5-methoxybenzoic acid: Contains an amino and methoxy group but lacks fluorine atoms.
Uniqueness
4-Amino-2,5-difluoro-3-methoxybenzoic acid is unique due to the combination of amino, difluoro, and methoxy groups, which confer distinct chemical and physical properties. This combination makes it particularly useful in applications requiring specific reactivity and stability profiles.
Properties
Molecular Formula |
C8H7F2NO3 |
|---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
4-amino-2,5-difluoro-3-methoxybenzoic acid |
InChI |
InChI=1S/C8H7F2NO3/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,11H2,1H3,(H,12,13) |
InChI Key |
AQOPPMIDNRLGMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1N)F)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



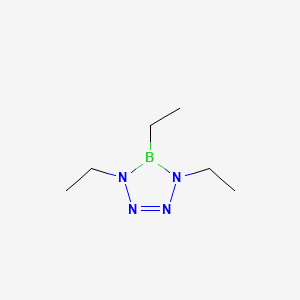
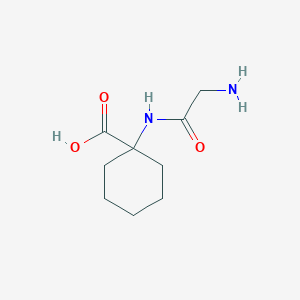


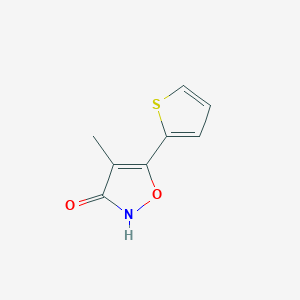

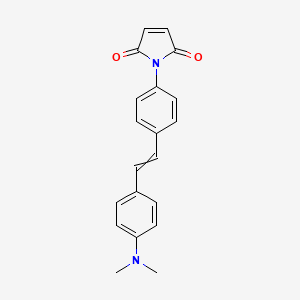
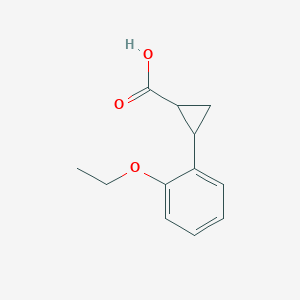



![1-[2-(Methylamino)-4-pyridinyl]ethanone](/img/structure/B13944424.png)

